C24H25F3N2O4S
Description
C24H25F3N2O4S, also known as Esaxerenone Impurity 11 (CAS: 1221166-65-9), is a pharmaceutical impurity associated with the drug Esaxerenone, a nonsteroidal mineralocorticoid receptor antagonist used to treat hypertension and chronic kidney disease. This compound is characterized by a trifluoromethyl (CF3) group, a sulfur-containing heterocyclic structure, and a tertiary amine moiety, which contribute to its physicochemical properties and metabolic stability . It is supplied as a high-purity reference standard (>98%) by STD Pharm, with analytical data (COA, NMR, HPLC, MS) available for quality assurance. Applications include pharmaceutical quality control and regulatory compliance during drug development .
Properties
Molecular Formula |
C24H25F3N2O4S |
|---|---|
Molecular Weight |
494.5 g/mol |
IUPAC Name |
4-[2-(cyclohexen-1-yl)ethyl]-5,7,8-trifluoro-N-(4-methoxyphenyl)-1,1-dioxo-2,3-dihydro-1λ6,4-benzothiazine-6-carboxamide |
InChI |
InChI=1S/C24H25F3N2O4S/c1-33-17-9-7-16(8-10-17)28-24(30)18-19(25)21(27)23-22(20(18)26)29(13-14-34(23,31)32)12-11-15-5-3-2-4-6-15/h5,7-10H,2-4,6,11-14H2,1H3,(H,28,30) |
InChI Key |
VDZSCZYMIJCSBV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C3=C(C(=C2F)F)S(=O)(=O)CCN3CCC4=CCCCC4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C24H25F3N2O4S involves multiple steps, including the formation of aromatic rings and the introduction of functional groups like ether and sulfone. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reaction conditions include the use of catalysts, specific temperatures, and pH levels to ensure the desired chemical transformations occur efficiently .
Industrial Production Methods
In industrial settings, the production of This compound is scaled up using optimized reaction conditions to maximize yield and purity. This often involves continuous flow reactors and automated systems to control reaction parameters precisely. The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
C24H25F3N2O4S: undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired chemical transformations occur efficiently .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
C24H25F3N2O4S: has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.
Medicine: It is investigated for its potential therapeutic effects, including its use as a drug candidate for treating various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of C24H25F3N2O4S involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize C24H25F3N2O4S, we compare it with structurally and functionally related compounds, focusing on C25H21FN2O4S (E963-0224), a screening compound from ChemDiv.
Structural and Functional Differences
- Structural Insights :
- The trifluoromethyl group in C24H25F3N2O4S enhances lipophilicity and metabolic resistance, a common strategy in antihypertensive drug design. In contrast, C25H21FN2O4S lacks this feature but incorporates a fluorophenyl group, which may modulate target binding affinity .
- The sulfur atom in both compounds participates in sulfonamide or sulfonyl groups, influencing solubility and hydrogen-bonding capacity.
Research and Application Differences
- C24H25F3N2O4S: Role: Critical for ensuring the purity of Esaxerenone during manufacturing. Its well-characterized NMR and HPLC profiles enable precise quantification in regulatory submissions . Stability: The CF3 group likely reduces oxidative metabolism, a trait shared with approved drugs like Celecoxib .
- C25H21FN2O4S: Role: Used in high-throughput screening for identifying bioactive molecules. Its DMSO solubility and compatibility with 96/384-well formats make it suitable for large-scale assays . Limitations: Limited published data on its biological targets or pharmacokinetics, as its research reports are pending verification .
Supplier and Accessibility
| Parameter | C24H25F3N2O4S | C25H21FN2O4S |
|---|---|---|
| Supplier | STD Pharm (China) | ChemDiv (Global) |
| Lead Time | 1–4 weeks | 1–2 days (small orders) |
| Custom Synthesis | Limited to impurity standards | Available upon request |
Key Findings and Implications
Pharmaceutical Relevance : C24H25F3N2O4S is indispensable for regulatory compliance, whereas C25H21FN2O4S serves exploratory roles in early drug discovery.
Structural Optimization : The CF3 group in C24H25F3N2O4S exemplifies a design strategy to enhance drug stability, while the fluorophenyl group in C25H21FN2O4S prioritizes target engagement.
Data Availability: Esaxerenone Impurity 11 benefits from rigorous analytical validation, whereas data on E963-0224 remains preliminary, highlighting gaps in public research .
Biological Activity
C24H25F3N2O4S, also known as a fluorinated derivative of a 2-deoxy-D-glucose analog, exhibits significant biological activity that has garnered attention in various fields of research, particularly in cancer therapy and antiviral applications. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound this compound can be broken down into its molecular components:
- Carbon (C) : 24
- Hydrogen (H) : 25
- Fluorine (F) : 3
- Nitrogen (N) : 2
- Oxygen (O) : 4
- Sulfur (S) : 1
This complex structure contributes to its unique biological activities, particularly in modulating metabolic pathways.
Inhibition of Glycolysis
One of the primary mechanisms through which this compound exerts its effects is by inhibiting glycolysis. This pathway is often upregulated in aggressive cancers, such as glioblastoma multiforme (GBM). The compound acts as an analog to glucose, interfering with hexokinase activity, which is crucial for glycolytic metabolism. Recent studies have shown that fluorinated derivatives like this compound can effectively inhibit hexokinase, leading to reduced energy production in cancer cells under hypoxic conditions .
Antiviral Activity
Research indicates that derivatives of this compound possess antiviral properties, particularly against influenza viruses. The structure's lipophilicity and electron-withdrawing substituents enhance its ability to inhibit viral replication while maintaining low cytotoxicity. For example, certain derivatives demonstrated up to 91.2% inhibition of H5N1 virus growth with minimal cytotoxic effects .
Biological Activity Data
The following table summarizes key biological activities associated with this compound and its derivatives:
| Activity Type | Target Cell Line | IC50 Value (µmol/L) | Notes |
|---|---|---|---|
| Glycolysis Inhibition | GBM Cells | < 10 | More effective than standard treatments |
| Antiviral Activity | H5N1 Virus | 91.2% inhibition | Low cytotoxicity observed |
| Antioxidant Activity | Various Cell Lines | IC50 = 0.8 - 2.49 | Lower than ascorbic acid (IC50 = 0.1) |
Case Study 1: Cancer Treatment
In a study investigating the effects of fluorinated derivatives on cancer cell lines, compounds similar to this compound showed remarkable cytotoxicity against MCF-7 breast cancer cells with IC50 values in the nanomolar range. The mechanism was attributed to interference with tubulin polymerization and reactive oxygen species (ROS) generation, leading to apoptosis in cancer cells .
Case Study 2: Antiviral Research
Another study focused on the antiviral properties of this compound derivatives against various influenza strains. The findings revealed that modifications to the anilide ring significantly increased antiviral activity while reducing cytotoxicity. This dual action makes these compounds promising candidates for further development in antiviral therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
